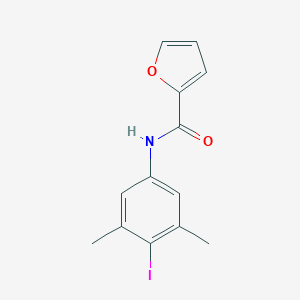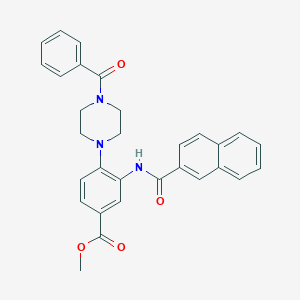![molecular formula C24H25N3O3S B250903 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate, commonly known as TAK-659, is a small molecule inhibitor that is being developed as a potential treatment for various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the growth and survival of cancer cells.
Mécanisme D'action
TAK-659 inhibits the activity of BTK, which is a key signaling molecule in the B-cell receptor pathway. BTK is involved in the activation of various downstream signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high levels in the spleen and lymph nodes. TAK-659 has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this selectivity may also limit its effectiveness in cancers that do not rely on the B-cell receptor pathway for survival. Another limitation is the potential for drug resistance to develop over time, as has been observed with other BTK inhibitors.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the combination of TAK-659 with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another area is the development of biomarkers to predict which patients are most likely to respond to TAK-659. Finally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659 in different types of cancers.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-(4-benzylpiperazin-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thiophenecarboxamide to form the desired product, which is purified by column chromatography. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
TAK-659 has been shown to be effective in preclinical studies against various types of cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide. TAK-659 is currently undergoing clinical trials for the treatment of these and other cancers.
Propriétés
Formule moléculaire |
C24H25N3O3S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C24H25N3O3S/c1-30-24(29)19-9-10-21(20(16-19)25-23(28)22-8-5-15-31-22)27-13-11-26(12-14-27)17-18-6-3-2-4-7-18/h2-10,15-16H,11-14,17H2,1H3,(H,25,28) |
Clé InChI |
BNZXNSPBQLXLAN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250820.png)

![N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250823.png)
![5-chloro-2-methoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250825.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B250826.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B250828.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250829.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B250831.png)
![Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250834.png)
![N-[6-(2-furoylamino)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B250839.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B250840.png)

![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250845.png)
